molecular formula C7H17NO B2705714 (s)-3-Amino-5-methylhexan-1-ol CAS No. 759415-90-2

(s)-3-Amino-5-methylhexan-1-ol

Cat. No.: B2705714
CAS No.: 759415-90-2
M. Wt: 131.219
InChI Key: ISULOSAJSWGBQR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-5-methylhexan-1-ol (CAS: 759415-90-2) is a chiral amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . Its structure features a hydroxyl group at position 1, an amino group at position 3, and a methyl branch at position 5, all critical for its stereochemical and functional properties. The compound is listed under MDL number MFCD08275764 but lacks detailed purity or safety data in the provided evidence . It is currently unavailable commercially but is likely used in pharmaceutical research as a chiral building block or enzyme inhibitor precursor .

Properties

IUPAC Name

(3S)-3-amino-5-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULOSAJSWGBQR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759415-90-2
Record name (S)-3-amino-5-methylhexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-Amino-5-methylhexan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: On an industrial scale, the production of (S)-3-Amino-5-methylhexan-1-ol may involve catalytic hydrogenation of the corresponding nitrile or oxime derivatives. This method is advantageous due to its scalability and efficiency. The process often employs catalysts such as palladium on carbon or Raney nickel, under high-pressure hydrogenation conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-5-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: (S)-3-Amino-5-methylhexanal or (S)-3-Amino-5-methylhexanoic acid.

    Reduction: (S)-3-Amino-5-methylhexanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-3-Amino-5-methylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which (S)-3-Amino-5-methylhexan-1-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The compound’s interaction with molecular targets such as receptors or enzymes can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Stereoisomer: (3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂ (hydrochloride salt) .
  • Key Differences: Contains a ketone group at position 2 (2-oxo) instead of a hydroxyl group. R-configuration at position 3, contrasting with the S-configuration in the target compound. Synthesis: Derived from enantiomerically pure 3-alkylglycerol via Grignard addition to cyclohexylideneglyceraldehyde, emphasizing cost-effective reagents . Application: Acts as a metalloprotein aminopeptidase inhibitor, highlighting stereochemistry's role in biological activity .

Derivative: (S)-3-Amino-5-methylhexanoate

  • Molecular Formula: C₁₃H₁₁ClF₃NO .
  • Key Differences: Ester functional group (-oate) replaces the hydroxyl group, increasing lipophilicity. Higher molecular weight (289.68 g/mol) due to trifluoromethyl and cyclopropyl substituents.

Hydrochloride Salt: (S)-3-Amino-5-methylhexan-1-ol HCl

  • Molecular Formula: C₇H₁₈ClNO .
  • Key Differences: Salt form enhances water solubility and stability. Molecular weight increases to 167.68 g/mol due to HCl addition. Synthesis: Not detailed in evidence, but salt formation typically involves neutralization with HCl .

Lactone Analog: Hexan-6-olide

  • Molecular Formula : C₆H₁₀O₂ .
  • Key Differences: Lactone structure (cyclic ester) lacks amino and hydroxyl groups. Simpler backbone (CAS: 502-44-3) with applications in polymer synthesis (e.g., caprolactone derivatives) .

Structural and Functional Analysis

Table 1: Comparative Properties of (S)-3-Amino-5-methylhexan-1-ol and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Applications
(S)-3-Amino-5-methylhexan-1-ol C₇H₁₇NO 131.22 -OH, -NH₂ S-configuration Chiral intermediate
(3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol HCl C₇H₁₆ClNO₂ 183.67 -NH₂, -Cl, -C=O R-configuration Enzyme inhibition
(S)-3-Amino-5-methylhexanoate C₁₃H₁₁ClF₃NO 289.68 -COO⁻, -CF₃ S-configuration Pharmaceutical research
Hexan-6-olide C₆H₁₀O₂ 114.14 Cyclic ester N/A Polymer chemistry

Research Implications

  • Chiral Specificity: The S-configuration in (S)-3-Amino-5-methylhexan-1-ol may enhance binding to biological targets compared to R-isomers, as seen in aminopeptidase inhibitors .
  • Functional Group Impact : The hydroxyl group in the target compound supports hydrogen bonding, whereas ketone or ester groups in analogues alter solubility and reactivity .

Biological Activity

(S)-3-Amino-5-methylhexan-1-ol, a chiral organic compound, has garnered attention in recent years for its potential biological activities. This compound features an amino group and a hydroxyl group attached to a hexane backbone with a methyl substitution at the fifth carbon position. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and drug development.

(S)-3-Amino-5-methylhexan-1-ol is synthesized through several methods, often involving the reduction of corresponding precursors. The synthesis typically includes steps such as amination and reduction processes that yield the desired enantiomer. The chirality of this compound is significant, as it can lead to distinct biological effects compared to its enantiomer, (R)-3-amino-5-methylhexan-1-ol.

Research indicates that (S)-3-amino-5-methylhexan-1-ol may influence various biochemical pathways. Its amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for its interaction with proteins and enzymes. This interaction can modulate enzyme activity and receptor functions, suggesting potential therapeutic applications .

Therapeutic Potential

Studies have demonstrated that (S)-3-amino-5-methylhexan-1-ol exhibits promising effects in several areas:

  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may enhance neuronal survival by modulating neurotrophic factors.
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, which could be advantageous in treating conditions characterized by chronic inflammation .
  • Antitumor Activity : Some studies indicate that (S)-3-amino-5-methylhexan-1-ol might possess antitumor properties. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved .

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of (S)-3-amino-5-methylhexan-1-ol on neuronal cell lines exposed to oxidative stress, results indicated a significant reduction in cell death compared to controls. The compound appeared to upregulate antioxidant defenses within the cells, suggesting a mechanism involving the modulation of oxidative stress responses.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of (S)-3-amino-5-methylhexan-1-ol in vitro showed that it effectively reduced the production of pro-inflammatory cytokines in macrophage cultures. This finding supports its potential application in inflammatory diseases.

Data Tables

Biological ActivityMechanismReference
NeuroprotectionModulation of neurotrophic factors
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInhibition of cancer cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.